RSM-932A is classified as a choline kinase inhibitor. It has been synthesized and characterized through various chemical methods, demonstrating low toxicity and improved tolerability in preclinical studies. The compound's chemical structure allows it to interact with the active site of ChoKα, making it a competitive inhibitor .
The synthesis of RSM-932A involves several key steps:
The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods, improving yield and efficiency.
RSM-932A has a complex molecular structure characterized by its specific functional groups that enable its interaction with ChoKα. The compound's molecular formula is with a CAS number of 850807-63-5.
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C46H38Cl2N4 |
CAS Number | 850807-63-5 |
InChI Key | DGBVSSXGHKAASQ-UHFFFAOYSA-L |
The three-dimensional structure of RSM-932A can be visualized using molecular modeling software, highlighting its binding interactions within the active site of ChoKα .
RSM-932A undergoes various chemical reactions that are essential for its function as an inhibitor. Key reactions include:
The mechanism of action for RSM-932A involves competitive inhibition of ChoKα:
The compound has demonstrated significant inhibitory activity with an IC50 value in the micromolar range, indicating its potency as a therapeutic agent against cancers overexpressing ChoKα .
RSM-932A exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool and potential therapeutic agent .
RSM-932A has several applications in scientific research:
RSM-932A (also designated TCD-717) inhibits choline kinase α (choline kinase α) through a novel non-competitive mechanism that distinguishes it from earlier-generation inhibitors. Unlike hemicholinium-3, which occupies the choline/phosphocholine binding site, RSM-932A exhibits a synergistic inhibitory mechanism with respect to both choline and adenosine triphosphate substrates. Biochemical studies demonstrate that RSM-932A traps choline kinase α in a phosphorylated intermediate state, effectively blocking phosphate transfer to choline. This unique action occurs through binding to an allosteric regulatory site that stabilizes the enzyme-inhibitor complex after adenosine triphosphate hydrolysis but before phosphocholine formation. The inhibitor achieves potent activity with an inhibitory concentration 50 of 1.75 micromolar in steady-state enzymatic reactions when choline is present at Michaelis constant concentrations. Structural analyses reveal that this inhibition mechanism induces conformational constraints that prevent the release of adenosine diphosphate and subsequent catalytic cycling [1] [3] [4].
Table 1: Enzymatic Inhibition Parameters of RSM-932A Against Plasmodium falciparum Choline Kinase
Substrate Concentration | Inhibitory Concentration 50 | Mechanism Characteristics |
---|---|---|
Choline at Michaelis constant | 1.75 µM | Synergistic inhibition |
Adenosine triphosphate varied | α value* 0.15 | Non-competitive towards adenosine triphosphate |
Choline varied | α value* 0.22 | Non-competitive towards choline |
*α value represents the effect of substrate concentration on inhibitor binding affinity [1] [2]
RSM-932A demonstrates significant isoform selectivity, preferentially inhibiting choline kinase α over choline kinase β. Enzymatic characterization reveals a 33-fold differential inhibition, with inhibitory concentration 50 values of 1 micromolar against human recombinant choline kinase α compared to 33 micromolar against choline kinase β. This selectivity originates from structural variations in the adenosine triphosphate-binding pocket and dimerization interfaces between isoforms. While choline kinase α forms homodimers with high enzymatic activity, the choline kinase β homodimer exhibits reduced catalytic efficiency. The bisquinolinium structure of RSM-932A exploits these structural divergences through specific interactions with residues unique to the choline kinase α isoform. This preferential binding was confirmed through kinetic analyses showing distinct inhibition patterns between isoforms and is critical for minimizing off-target effects on phosphatidylethanolamine biosynthesis, which is predominantly regulated by choline kinase β [1] [3] [6].
Table 2: Selectivity Profile of RSM-932A Against Choline Kinase Isoforms
Choline Kinase Isoform | Inhibitory Concentration 50 | Catalytic Efficiency (kcat/Kₘ) | Relative Selectivity |
---|---|---|---|
Choline kinase α | 1 µM | 18.7 min⁻¹·mM⁻¹ | 33-fold selective |
Choline kinase β | 33 µM | 4.2 min⁻¹·mM⁻¹ | Reference |
The primary oncogenic effect of RSM-932A stems from its targeted disruption of the Kennedy pathway, specifically inhibiting the conversion of choline to phosphocholine. This reaction represents the committed step in phosphatidylcholine biosynthesis, the predominant phospholipid in eukaryotic membranes. Cancer cells exhibit phosphocholine accumulation due to choline kinase α overexpression across diverse malignancies, including lung, breast, and colon carcinomas. RSM-932A treatment reduces intracellular phosphocholine levels by 85-90% within 24 hours, as quantified in tumor-derived cell lines. This depletion triggers a cascade of membrane-related pathologies: impaired vesicular trafficking, disrupted lipid raft organization, and aberrant signal transduction. The consequent inhibition of phosphatidylcholine-dependent biosynthesis pathways ultimately induces cell death through the collapse of essential membrane structures required for cancer cell proliferation and survival. This mechanism operates effectively against both chemotherapy-sensitive and resistant cancer phenotypes, highlighting its potential for overcoming drug resistance [3] [5] [7].
Beyond its primary effect on phospholipid metabolism, RSM-932A significantly downregulates key enzymes involved in nucleotide biosynthesis. Western blot analyses demonstrate a dose-dependent suppression of thymidylate synthase and thymidine kinase 1 expression in colon cancer models (DLD-1, HT29, SW620 cell lines) following RSM-932A exposure. At concentrations of 2-10 micromolar, RSM-932A reduces thymidylate synthase and thymidine kinase 1 protein levels by 60-80% within 24 hours. This downregulation occurs through post-translational mechanisms linked to phosphatidylcholine depletion, which impedes the membrane-dependent localization and stabilization of these enzymes. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, while thymidine kinase 1 phosphorylates thymidine for DNA synthesis. Their simultaneous suppression creates nucleotide pool imbalances that exacerbate the antiproliferative effects of choline kinase α inhibition. This dual action on membrane and nucleotide metabolism enhances the compound's efficacy against rapidly proliferating cancer cells [3] [4] [8].
RSM-932A induces profound alterations in mitochondrial architecture and function through disruption of phospholipid homeostasis. The depletion of phosphatidylcholine following choline kinase α inhibition modifies the phospholipid composition of mitochondrial membranes, particularly reducing cardiolipin content by 40-50%. Cardiolipin is essential for maintaining cristae structure and the respiratory supercomplexes of the electron transport chain. This alteration decreases mitochondrial membrane potential by 65% and increases proton leakage across the inner mitochondrial membrane. Consequently, oxidative phosphorylation becomes uncoupled from adenosine triphosphate synthesis, reducing cellular energy production while increasing heat generation. These changes in membrane dynamics trigger a metabolic shift toward compensatory glycolysis in cancer cells. However, the simultaneous reduction in adenosine triphosphate output and increased energy dissipation creates an unsustainable bioenergetic deficit that contributes to cancer cell death [5] [9].
The bioenergetic stress induced by RSM-932A activates AMP-activated protein kinase, a master regulator of cellular energy homeostasis. AMP-activated protein kinase activation occurs through increased AMP:adenosine triphosphate ratios resulting from mitochondrial dysfunction. Activated AMP-activated protein kinase phosphorylates multiple downstream targets, including the tumor suppressor liver kinase B1 and tuberous sclerosis complex 2, leading to inhibition of the mechanistic target of rapamycin pathway. This signaling cascade elevates peroxisome proliferator-activated receptor gamma coactivator 1 alpha expression, promoting mitochondrial biogenesis and uncoupling protein 1-mediated thermogenesis. In cancer cells, this pathway activation induces cell cycle arrest and metabolic quiescence. Additionally, AMP-activated protein kinase phosphorylates acetyl-CoA carboxylase, reducing malonyl-CoA levels and stimulating fatty acid oxidation. This comprehensive metabolic reprogramming contributes to the compound's antiproliferative effects and may extend its therapeutic potential to obesity-related pathologies where AMP-activated protein kinase activation proves beneficial [5] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7